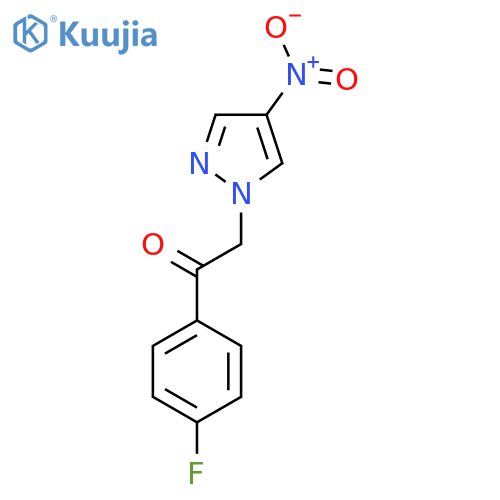Cas no 1240569-11-2 (1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one)

1240569-11-2 structure
商品名:1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one
CAS番号:1240569-11-2
MF:C11H8FN3O3
メガワット:249.197925567627
MDL:MFCD15485385
CID:5216327
1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-Fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one
- Ethanone, 1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)-
- 1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one
-
- MDL: MFCD15485385
- インチ: 1S/C11H8FN3O3/c12-9-3-1-8(2-4-9)11(16)7-14-6-10(5-13-14)15(17)18/h1-6H,7H2
- InChIKey: QDQBVJOKKHNYEX-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C(CN1C=C(C=N1)[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 249.055
- どういたいしつりょう: 249.055
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 80.7
1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB422799-1 g |
1-(4-Fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one |
1240569-11-2 | 1g |
€381.80 | 2022-03-02 | ||
| abcr | AB422799-1g |
1-(4-Fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one; . |
1240569-11-2 | 1g |
€623.20 | 2024-08-03 | ||
| abcr | AB422799-5 g |
1-(4-Fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one |
1240569-11-2 | 5g |
€878.80 | 2022-03-02 | ||
| abcr | AB422799-5g |
1-(4-Fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one; . |
1240569-11-2 | 5g |
€1248.00 | 2024-08-03 | ||
| abcr | AB422799-10g |
1-(4-Fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one; . |
1240569-11-2 | 10g |
€1588.80 | 2024-08-03 |
1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one 関連文献
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
1240569-11-2 (1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one) 関連製品
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1240569-11-2)1-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one

清らかである:99%/99%/99%
はかる:1g/5g/10g
価格 ($):369.0/740.0/941.0